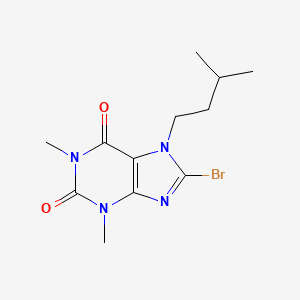

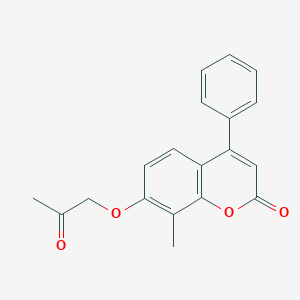

![molecular formula C19H22N2O2S B5579156 8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a broader class of chemicals known for their significant biological activities and complex molecular structures. While specific information on this compound might be scarce, insights can be derived from related structures like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and various diazaspiro decanone derivatives, which have been explored for their potential in medical and chemical research due to unique structural characteristics and biological relevance (Caroon et al., 1981).

Synthesis Analysis

The synthesis of related spiropiperidine motifs, including diazaspiro[4.5]decanones, often involves complex organic reactions like Michael addition or cyclization. These processes are crucial for constructing the spirocyclic framework and integrating diverse functional groups that confer biological activity (Feliu et al., 2004).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decanones typically features a spiraled arrangement, combining cyclohexane and piperidine rings. This structural motif is significant in medicinal chemistry due to its conformational stability and potential to interact with biological targets. Crystallography studies provide insights into the arrangement of atoms and bonds within the molecule, crucial for understanding its chemical behavior and biological interactions (Wang et al., 2011).

Chemical Reactions and Properties

Diazaspiro[4.5]decanone derivatives undergo various chemical reactions, primarily influenced by their functional groups and the spirocyclic framework. These reactions include but are not limited to, nucleophilic substitutions, oxidations, and reductions, which modify the compound's chemical properties and biological activity (Martin‐Lopez & Bermejo, 1998).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decanones, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical formulation. These properties are determined by the molecular structure and functional groups present in the compound (Quadrelli et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for the compound's utility in research and potential therapeutic applications. These properties are significantly influenced by the compound's unique diazaspirodecanone core and substituents, which dictate its role in chemical reactions and biological systems (Thanusu et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

Synthesis and Antihypertensive Activity

Research on compounds structurally related to "8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one" has shown promising antihypertensive properties. For instance, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and tested for their antihypertensive activity, demonstrating potential as alpha-adrenergic blockers with minimal orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonists

Spiropiperidines, including structures akin to the queried compound, have been developed as potent and selective non-peptide tachykinin NK2 receptor antagonists, showing significant potential in addressing bronchoconstriction and other related conditions (Smith et al., 1995).

Therapeutic Applications Beyond Hypertension

Anti-Coronavirus Activity

Studies have identified certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives with potent activity against human coronavirus, highlighting a potential avenue for antiviral drug development based on this scaffold (Apaydın et al., 2019).

Anxiolytic Potential

Investigations into N-(4-aryl-1-piperazinylbutyl)-substituted 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione derivatives have revealed their potential anxiolytic activity, albeit with moderate receptor affinity, suggesting their utility in designing new anxiolytic agents (Kossakowski et al., 1998).

Eigenschaften

IUPAC Name |

8-(1-benzothiophene-5-carbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-2-20-13-19(12-17(20)22)6-8-21(9-7-19)18(23)15-3-4-16-14(11-15)5-10-24-16/h3-5,10-11H,2,6-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVXHRMFGABQGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)SC=C4)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1-Benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

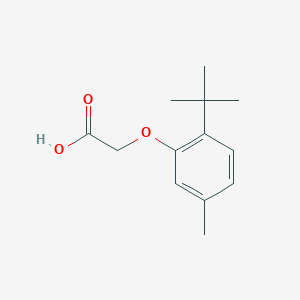

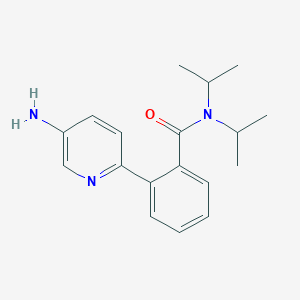

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)

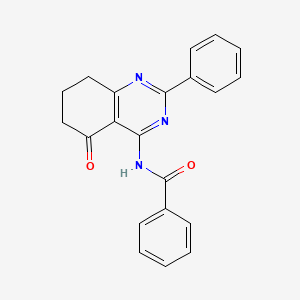

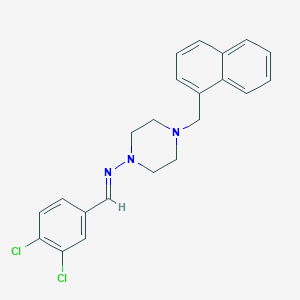

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

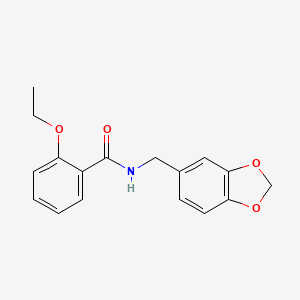

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)